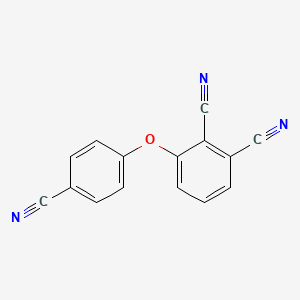
1,2-Dicyano-3-(4-nitrilephenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dicyano-3-(4-nitrilephenyl)benzene typically involves the reaction of appropriate nitrile and benzene derivatives under controlled conditions. The exact synthetic route and reaction conditions can vary, but common methods include:
Nitration: Introduction of a nitro group to the benzene ring.
Cyanation: Introduction of cyano groups to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dicyano-3-(4-nitrilephenyl)benzene can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Conversion to its reduced form.
Substitution: Replacement of functional groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are commonly used.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may yield hydroquinone derivatives .
Applications De Recherche Scientifique
1,2-Dicyano-3-(4-nitrilephenyl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Utilized in proteomics research to study protein interactions.
Industry: Used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action for 1,2-Dicyano-3-(4-nitrilephenyl)benzene involves its interaction with molecular targets through its nitrile and cyano groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A widely used quinone with high reduction potential.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene (4DPAIPN): A donor-acceptor fluorophore with excellent redox properties.
Uniqueness
1,2-Dicyano-3-(4-nitrilephenyl)benzene is unique due to its specific combination of nitrile and cyano groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized research applications .
Propriétés
Formule moléculaire |
C15H7N3O |
|---|---|
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
3-(4-cyanophenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H7N3O/c16-8-11-4-6-13(7-5-11)19-15-3-1-2-12(9-17)14(15)10-18/h1-7H |
Clé InChI |
FGRYYAMZAQEIFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)OC2=CC=C(C=C2)C#N)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


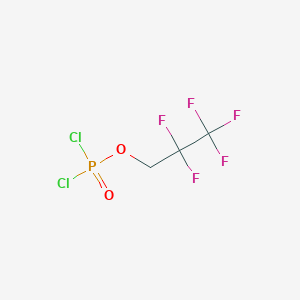
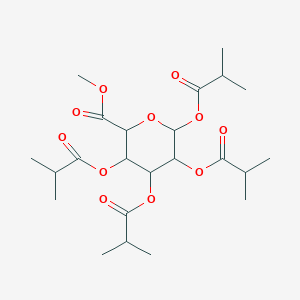
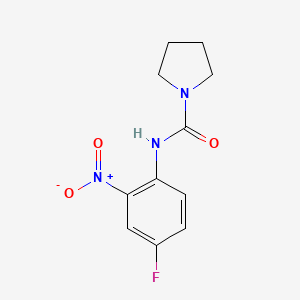
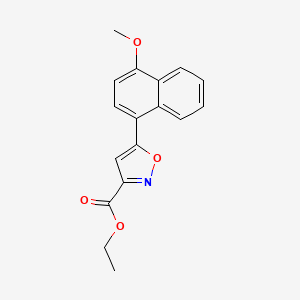
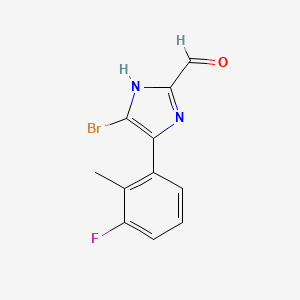
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13710525.png)

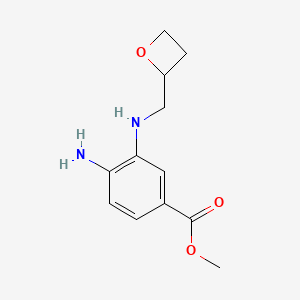
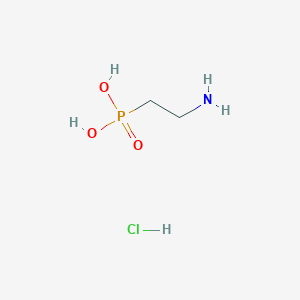

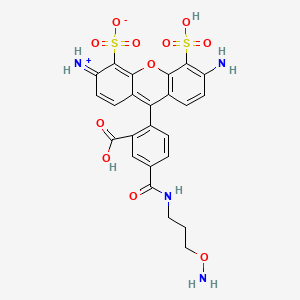
![(1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13710554.png)
![2-[(4-Chloro-2-fluorophenyl)methoxy]-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride](/img/structure/B13710564.png)

